molecular formula C24H27N3O7 B15097345 2-(4-{4-hydroxy-3-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide

2-(4-{4-hydroxy-3-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide

Cat. No.: B15097345
M. Wt: 469.5 g/mol
InChI Key: AVGCKLIJAQWSSU-UHFFFAOYSA-N
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Description

2-(4-{4-hydroxy-3-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide is a complex organic compound that features a variety of functional groups, including hydroxyl, carbonyl, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-hydroxy-3-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrole structure, followed by the introduction of the furan and morpholine groups. The final step involves the attachment of the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-hydroxy-3-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The morpholine group can be substituted with other amines under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: The compound’s potential bioactivity could lead to the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-{4-hydroxy-3-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and furan-containing molecules. Examples include:

Uniqueness

What sets 2-(4-{4-hydroxy-3-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H27N3O7

Molecular Weight

469.5 g/mol

IUPAC Name

2-[4-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-5-oxo-2H-pyrrol-2-yl]phenoxy]acetamide

InChI

InChI=1S/C24H27N3O7/c1-15-2-7-18(34-15)22(29)20-21(16-3-5-17(6-4-16)33-14-19(25)28)27(24(31)23(20)30)9-8-26-10-12-32-13-11-26/h2-7,21,30H,8-14H2,1H3,(H2,25,28)

InChI Key

AVGCKLIJAQWSSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OCC(=O)N)CCN4CCOCC4)O

Origin of Product

United States

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